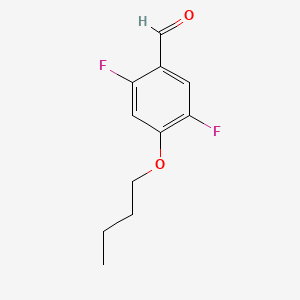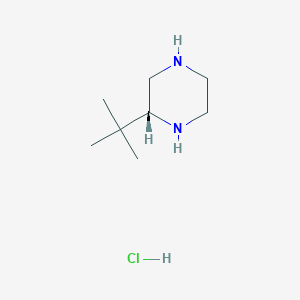![molecular formula C13H19BrN2OS B14033722 3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine](/img/structure/B14033722.png)
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine is a complex organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and a tert-butylsulfinyl group attached to a pyrrolidine ring at the 5th position of the pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to scale up the production while maintaining environmental and economic efficiency .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents targeting various diseases.
Biological Studies: The compound can be used to study the biological pathways and mechanisms of action of related drugs.
Chemical Biology: It serves as a tool compound to investigate the interactions between small molecules and biological targets.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for industrial purposes
Mechanism of Action
The mechanism of action of 3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-iodopyridine
- 3-bromo-5-(trifluoromethyl)pyridine
- 2-fluoro-4-methylpyridine
Uniqueness
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine is unique due to its specific substitution pattern and the presence of the tert-butylsulfinyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H19BrN2OS |
|---|---|
Molecular Weight |
331.27 g/mol |
IUPAC Name |
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C13H19BrN2OS/c1-13(2,3)18(17)16-6-4-5-12(16)10-7-11(14)9-15-8-10/h7-9,12H,4-6H2,1-3H3/t12-,18?/m0/s1 |
InChI Key |
UCNCTYJSBALWII-RSXQAXDFSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N1CCC[C@H]1C2=CC(=CN=C2)Br |
Canonical SMILES |
CC(C)(C)S(=O)N1CCCC1C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)


![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)









